molecular formula C14H14N4O3S2 B11042196 6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine

6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11042196
M. Wt: 350.4 g/mol
InChI Key: OJJIRBSEAFUCPW-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a methylsulfanyl group attached to a triazolopyrimidine core

Preparation Methods

The synthesis of 6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the methanesulfonyl, methoxyphenyl, and methylsulfanyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl or sulfanyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing drugs.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

These compounds share similar structural features but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of methanesulfonyl, methoxyphenyl, and methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N4O3S2

Molecular Weight

350.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-methylsulfanyl-6-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H14N4O3S2/c1-21-10-6-4-9(5-7-10)12-11(23(3,19)20)8-15-13-16-14(22-2)17-18(12)13/h4-8H,1-3H3

InChI Key

OJJIRBSEAFUCPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC3=NC(=NN23)SC)S(=O)(=O)C

Origin of Product

United States

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